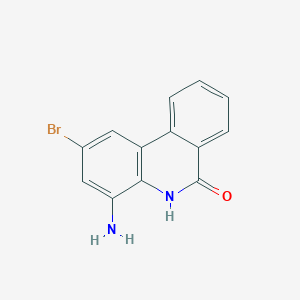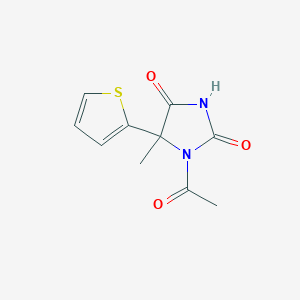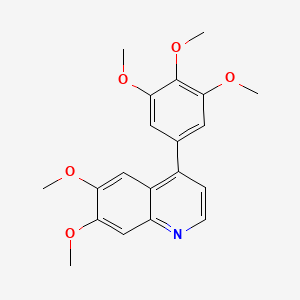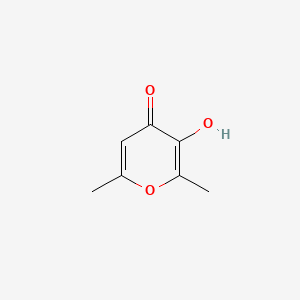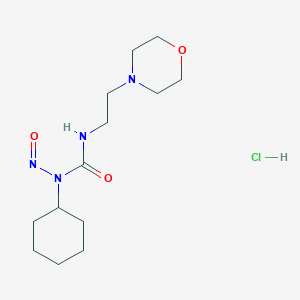
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a morpholine ring, and a nitrosourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)urea
Uniqueness
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is unique due to its nitrosourea moiety, which imparts distinct chemical reactivity and biological activity compared to its thiourea and urea analogs. The presence of the nitrosourea group allows for specific interactions with DNA, making it a valuable compound for research in medicinal chemistry and oncology.
Eigenschaften
CAS-Nummer |
80413-87-2 |
|---|---|
Molekularformel |
C13H25ClN4O3 |
Molekulargewicht |
320.81 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride |
InChI |
InChI=1S/C13H24N4O3.ClH/c18-13(14-6-7-16-8-10-20-11-9-16)17(15-19)12-4-2-1-3-5-12;/h12H,1-11H2,(H,14,18);1H |
InChI-Schlüssel |
QMQGXLCGTWDOSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C(=O)NCCN2CCOCC2)N=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)

![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
